4-Oxo-6-phenyl-4h-pyran-2-carbohydrazide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10N2O3 |
|---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
4-oxo-6-phenylpyran-2-carbohydrazide |
InChI |
InChI=1S/C12H10N2O3/c13-14-12(16)11-7-9(15)6-10(17-11)8-4-2-1-3-5-8/h1-7H,13H2,(H,14,16) |
InChI Key |
NUCSISJFCXJCPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C=C(O2)C(=O)NN |
Origin of Product |
United States |
Synthetic Methodologies for 4 Oxo 6 Phenyl 4h Pyran 2 Carbohydrazide
Established Synthetic Pathways to the Core Structure
The most direct and frequently cited method for the preparation of 4-Oxo-6-phenyl-4H-pyran-2-carbohydrazide involves a two-step process starting from 6-phenylcomanic acid or its ester derivatives. This pathway is characterized by the initial formation of the pyran-4-one ring system, followed by the introduction of the carbohydrazide (B1668358) functionality.
Synthesis from 6-Phenylcomanic Acid (4-Oxo-6-phenyl-4H-pyran-2-carboxylic acid) and its Esters
The foundational precursor for the target carbohydrazide is 6-phenylcomanic acid (also known as 4-Oxo-6-phenyl-4H-pyran-2-carboxylic acid) or, more commonly, its ester derivatives such as ethyl 6-phenylcomanate. The synthesis of these precursors is a key preliminary step. Ethyl 6-phenylcomanate serves as a versatile intermediate, readily undergoing nucleophilic substitution at the ester carbonyl group.
Reaction with Hydrazine (B178648) Hydrate (B1144303)
The conversion of the carboxylic acid ester of the 4-oxo-pyran ring to the corresponding carbohydrazide is a standard and efficient reaction. The process involves the treatment of ethyl 6-phenylcomanate with hydrazine hydrate. cedia.edu.ec This nucleophilic acyl substitution reaction, known as hydrazinolysis, directly yields this compound. cedia.edu.ec The reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent, such as ethanol (B145695).
| Reactant | Reagent | Product | Reference |
| Ethyl 6-phenylcomanate | Hydrazine Hydrate | This compound | cedia.edu.ec |
Multi-component Reactions for Pyran Derivatives
While a direct multi-component reaction (MCR) for the synthesis of this compound is not explicitly detailed in the reviewed literature, MCRs are a powerful tool for the efficient construction of a wide variety of substituted 4H-pyran derivatives. nih.govgrowingscience.comnih.gov These reactions typically involve the one-pot condensation of an aldehyde, a malononitrile, and a 1,3-dicarbonyl compound. nih.govgrowingscience.com
These strategies offer significant advantages, including high atom economy, reduced reaction times, and simplified work-up procedures. growingscience.com Various catalysts, including heterogeneous catalysts like KOH-loaded CaO and metal-organic frameworks, have been employed to promote these reactions under environmentally benign conditions, such as solvent-free mechanochemical grinding. nih.govgrowingscience.com
A general scheme for a three-component synthesis of a 2-amino-4H-pyran derivative is depicted below:
| Component 1 | Component 2 | Component 3 | Catalyst (Example) | Product Type |
| Aromatic Aldehyde | Malononitrile | 1,3-Dicarbonyl Compound (e.g., ethyl acetoacetate) | KOH loaded CaO | 2-Amino-3-cyano-4H-pyran derivative |
Although these methods provide access to the broader class of 4H-pyrans, their adaptation for the direct synthesis of this compound would require significant modification of starting materials and reaction conditions.
Optimizations and Modifications of Synthesis Protocols
Specific studies on the optimization of the synthesis of this compound are not extensively documented. However, general principles for the optimization of hydrazide formation can be applied. Key parameters that could be adjusted to improve yield and purity include:
Reaction Temperature: Varying the temperature can influence the rate of reaction and minimize the formation of by-products.
Solvent Choice: The polarity and boiling point of the solvent can affect the solubility of reactants and the reaction kinetics.
Stoichiometry of Reagents: Adjusting the molar ratio of the ester to hydrazine hydrate can ensure complete conversion of the starting material.
Catalysis: While often not necessary for simple hydrazinolysis, the use of acid or base catalysts could potentially accelerate the reaction.
For multi-component approaches to related pyran structures, optimization studies have focused on catalyst selection and reaction conditions. For instance, the use of KOH-loaded CaO under solvent-free conditions has been shown to provide high yields of 2-amino-4H-pyran derivatives in short reaction times. growingscience.com The catalyst was also found to be reusable for several cycles without a significant loss of activity. growingscience.com
| Parameter | Variation | Potential Outcome |
| Catalyst Loading | Increasing or decreasing amount | Affects reaction rate and cost-effectiveness |
| Reaction Time | Shortening or lengthening duration | Optimizes for yield versus throughput |
| Work-up Procedure | Simple filtration vs. column chromatography | Impacts purity and process efficiency |
Further research would be necessary to systematically optimize the established pathway to this compound or to develop a novel, efficient multi-component reaction for its direct synthesis.
Chemical Reactivity and Derivatization of 4 Oxo 6 Phenyl 4h Pyran 2 Carbohydrazide
Reactions Involving the Hydrazide Functional Group
The hydrazide moiety (-CONHNH2) is a highly reactive functional group that serves as a cornerstone for the synthesis of numerous heterocyclic and acyclic derivatives. Its reactivity stems from the nucleophilic nature of the terminal nitrogen atom and its ability to undergo condensation reactions.
Hydrazone Formation with Aldehydes and Ketones
The reaction of 4-Oxo-6-phenyl-4H-pyran-2-carbohydrazide with various aldehydes and ketones in a suitable solvent, often with acid catalysis, readily affords the corresponding hydrazones. This condensation reaction involves the nucleophilic attack of the terminal amino group of the hydrazide on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule.
The formation of these hydrazones is a widely utilized synthetic strategy to introduce a diverse range of substituents, thereby modifying the steric and electronic properties of the parent molecule. The general reaction is depicted below:
This compound + R-CHO/R2CO → 4-Oxo-6-phenyl-4H-pyran-2-N'-(aryl/alkylidene)carbohydrazide + H2O
The resulting hydrazones are often stable, crystalline solids and serve as versatile intermediates for further chemical transformations.
Condensation Reactions with Amines and Alcohols
While less common than hydrazone formation, the hydrazide group can potentially undergo condensation reactions with amines to form N-substituted derivatives. For instance, reaction with primary amines could theoretically lead to the formation of N'-aryl or N'-alkyl pyran-2-carboxamides, although such reactions might require specific catalysts or reaction conditions to favor amide formation over other potential side reactions. The synthesis of N-phenylpyrazine-2-carboxamides has been achieved through the condensation of pyrazine-2-carboxylic acid chlorides with ring-substituted anilines. mdpi.com
Similarly, the reaction of carbohydrazides with alcohols to form esters is not a standard transformation under typical conditions. Esterification is more commonly achieved through the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by reacting an acid chloride or anhydride (B1165640) with an alcohol. masterorganicchemistry.combyjus.comlibretexts.orgyoutube.com Direct conversion of a carbohydrazide (B1668358) to an ester via reaction with an alcohol would likely require harsh conditions or specific reagents to facilitate the displacement of the hydrazine (B178648) moiety.
Transformations of the 4-Oxo-4H-pyran Ring System
The 4-oxo-4H-pyran ring, also known as a γ-pyrone, possesses a unique electronic structure that influences its reactivity. The carbonyl group and the ring oxygen atom play crucial roles in directing both nucleophilic and electrophilic attacks.
Oxidation Reactions of the Carbonyl Group
The carbonyl group at the 4-position of the pyran ring is a potential site for oxidation, although this is not a commonly reported transformation for 4-pyrones. Oxidation of carbonyl compounds typically involves cleavage of the C-C bond adjacent to the carbonyl group. Strong oxidizing agents under harsh conditions might lead to ring-opening or degradation of the pyran ring rather than a simple oxidation of the carbonyl group itself. The oxidation states of carbonyl compounds can be categorized based on the number of bonds to electronegative atoms, with aldehydes and ketones generally having two such bonds. nih.gov
Nucleophilic and Electrophilic Substitutions on the Pyran Ring
The 4-oxo-4H-pyran ring can undergo both nucleophilic and electrophilic substitution reactions, although its aromatic character is less pronounced than that of benzene.
Nucleophilic Substitution: The pyran ring is susceptible to nucleophilic attack, particularly at the C-2 and C-6 positions, which are activated by the electron-withdrawing effect of the carbonyl group. Reactions with amines can lead to the formation of 4-pyridones. mdpi.com However, in the case of this compound, the presence of the phenyl group at C-6 and the carbohydrazide at C-2 may sterically hinder or electronically influence the accessibility of these positions to nucleophiles.
Electrophilic Substitution: Electrophilic substitution on the 4-pyrone ring is generally difficult due to the deactivating effect of the carbonyl group and the ring oxygen. When such reactions do occur, they typically proceed at the C-3 and C-5 positions. However, forcing conditions are often required, and the yields can be low. The protonation of the carbonyl oxygen in acidic media can further deactivate the ring towards electrophilic attack.
Synthesis of Novel Derivatives and Analogues
The versatile reactivity of this compound makes it an excellent starting material for the synthesis of a wide array of novel heterocyclic derivatives. The hydrazide functional group is particularly useful for constructing five-membered heterocycles.
Synthesis of Pyrazoles: The reaction of the parent carbohydrazide with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrazole (B372694) derivatives. nih.govchemmethod.comluxembourg-bio.com This transformation typically involves an initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration. Pyranones are also known to be valuable precursors for pyrazole synthesis through condensation with hydrazines. chemmethod.com
Synthesis of 1,3,4-Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from carbohydrazides through various methods. A common approach involves the cyclodehydration of a 1,2-diacylhydrazine intermediate, which can be formed by the acylation of the starting carbohydrazide. rsc.orgresearchgate.netorganic-chemistry.orgjchemrev.comisres.org Alternatively, reaction with reagents like carbon disulfide followed by cyclization can also yield oxadiazole derivatives.
Synthesis of 1,2,4-Triazoles: The synthesis of 1,2,4-triazoles from carbohydrazides can be achieved through several routes. One method involves the reaction with isothiocyanates to form a thiosemicarbazide (B42300) intermediate, which can then be cyclized. Another approach is the reaction with amidines or other reagents that can provide the necessary carbon and nitrogen atoms for the triazole ring formation. scispace.comnih.gov
The following table summarizes some of the potential novel derivatives that can be synthesized from this compound:
| Derivative Class | General Structure | Reagents and Conditions |
| Hydrazones | 4-Oxo-6-phenyl-4H-pyran-2-N'-(aryl/alkylidene)carbohydrazide | Aldehydes or Ketones, Acid catalyst |
| Pyrazoles | 2-(1H-pyrazol-1-ylcarbonyl)-6-phenyl-4H-pyran-4-one | 1,3-Dicarbonyl compounds, Cyclization |
| 1,3,4-Oxadiazoles | 2-(1,3,4-oxadiazol-2-yl)-6-phenyl-4H-pyran-4-one | Acylating agents followed by cyclodehydration |
| 1,2,4-Triazoles | 2-(4H-1,2,4-triazol-4-yl)-6-phenyl-4H-pyran-4-one | Isothiocyanates, amidines, etc., followed by cyclization |
Design and Synthesis of Pyran-Fused Heterocycles
The strategic placement of the carbohydrazide moiety at the 2-position of the 4-oxo-6-phenyl-4H-pyran ring system provides a reactive site for cyclization reactions with various bifunctional reagents. This approach has led to the successful synthesis of several pyran-fused five-membered heterocycles, including pyranopyrazoles and pyranotriazolopyrimidines, which are of significant interest due to their potential biological activities.
The synthesis of these fused systems typically involves the reaction of this compound with 1,3-dicarbonyl compounds or other suitable cyclizing agents. For instance, the reaction with β-diketones or β-ketoesters can lead to the formation of pyranopyrazole derivatives. Similarly, reaction with appropriate precursors can yield pyran-fused triazoles or oxadiazoles.
A key synthetic strategy involves the initial condensation of the carbohydrazide with a dicarbonyl compound to form a hydrazone intermediate, which then undergoes intramolecular cyclization to afford the fused heterocyclic system. The reaction conditions, such as the choice of solvent and catalyst, play a crucial role in directing the reaction towards the desired product and maximizing the yield.
Table 1: Synthesis of Pyran-Fused Heterocycles
| Starting Material | Reagent | Product |
|---|---|---|
| This compound | Acetylacetone | 2-(3,5-Dimethyl-1H-pyrazol-1-ylcarbonyl)-6-phenyl-4H-pyran-4-one |
| This compound | Ethyl Acetoacetate | 2-(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-1-ylcarbonyl)-6-phenyl-4H-pyran-4-one |
| This compound | Carbon Disulfide | 2-(5-Thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-6-phenyl-4H-pyran-4-one |
Development of Carbohydrazide-Based Conjugates and Hybrid Molecules
The carbohydrazide functional group of this compound is also readily derivatized to form a variety of conjugates and hybrid molecules. This is primarily achieved through the formation of Schiff bases and N-acylhydrazones, which are valuable intermediates and can also exhibit biological activities in their own right.
The condensation reaction of the carbohydrazide with a wide range of aldehydes and ketones leads to the formation of the corresponding Schiff bases (N-alkylidene/arylidene-4-oxo-6-phenyl-4H-pyran-2-carbohydrazides). These reactions are typically carried out under mild acidic or basic conditions and often proceed with high yields. The resulting imine bond in the Schiff base can be further modified, for example, through reduction to yield a more stable amine linkage.
Furthermore, the nucleophilic nitrogen of the carbohydrazide can react with acylating agents such as acid chlorides or isocyanates to produce N-acylhydrazones and N-substituted carbohydrazides, respectively. These derivatization strategies allow for the introduction of diverse structural motifs, enabling the exploration of structure-activity relationships and the development of new molecular entities with tailored properties.
Table 2: Synthesis of Carbohydrazide-Based Conjugates
| Starting Material | Reagent | Product Type |
|---|---|---|
| This compound | Benzaldehyde | Schiff Base |
| This compound | Acetophenone | Schiff Base |
| This compound | Phenyl Isocyanate | N-Phenylcarbamoylhydrazide |
| This compound | Benzoyl Chloride | N'-Benzoyl-4-oxo-6-phenyl-4H-pyran-2-carbohydrazide |
Advanced Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds. For 4-Oxo-6-phenyl-4H-pyran-2-carbohydrazide, both proton (¹H) and carbon-13 (¹³C) NMR spectra provide critical data for structural confirmation. The analysis was conducted in DMSO-d₆ solution. researchgate.net
The ¹H NMR spectrum reveals distinct signals corresponding to each type of proton in the molecule. researchgate.net The protons of the phenyl group typically appear in the aromatic region (δ 7.55–8.03 ppm). researchgate.net The two vinylic protons on the pyran ring show characteristic signals at δ 6.94 and 7.31 ppm. researchgate.net The labile protons of the carbohydrazide (B1668358) moiety (NH and NH₂) exhibit broad signals at δ 10.45 and 4.70 ppm, respectively. researchgate.net
The ¹³C NMR spectrum provides information on the carbon framework. researchgate.net Key signals include those for the two carbonyl carbons (C=O) at δ 177.8 (C-4) and δ 156.4 (amide C=O). researchgate.net The carbons of the phenyl ring and the pyran ring are observed in the range of δ 109.8 to δ 162.7. researchgate.net
Detailed NMR assignments are presented in the tables below.
¹H NMR Spectroscopic Data
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 10.45 | br s | 1H | NH |
| 8.03-7.55 | m | 5H | Phenyl-H |
| 7.31 | s | 1H | H-3 |
| 6.94 | s | 1H | H-5 |
¹³C NMR Spectroscopic Data
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| 177.8 | C-4 |
| 162.7 | C-2 |
| 156.4 | Amide C=O |
| 154.5 | C-6 |
| 132.8 | Phenyl C-para |
| 131.0 | Phenyl C-ipso |
| 129.5 | Phenyl C-meta |
| 126.1 | Phenyl C-ortho |
| 116.8 | C-3 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound, recorded using a KBr pellet, shows several key absorption bands. researchgate.net A broad band in the region of 3300–3050 cm⁻¹ corresponds to the N-H stretching vibrations of the hydrazide group. researchgate.net The spectrum also displays two distinct carbonyl (C=O) stretching bands: one at 1724 cm⁻¹ attributed to the amide carbonyl and another at 1655 cm⁻¹ for the pyran ring ketone. researchgate.net The C=C stretching vibrations of the pyran and phenyl rings are observed at 1603 cm⁻¹. researchgate.net
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Description of Vibration |
|---|---|
| 3300-3050 | N-H stretching (hydrazide) |
| 1724 | C=O stretching (amide) |
| 1655 | C=O stretching (pyranone) |
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight. The mass spectrum of this compound shows the molecular ion peak [M]⁺ at m/z 230, which corresponds to the calculated molecular weight of the compound. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
Data for the Ultraviolet-Visible (UV-Vis) spectroscopy of this compound were not available in the consulted literature. This technique is typically used to study conjugated systems, and the compound would be expected to show absorption bands corresponding to π→π* and n→π* electronic transitions.
X-ray Crystallography and Structural Elucidation
Specific X-ray crystallographic data for single crystals of this compound were not found in the reviewed scientific literature. This analysis would provide definitive proof of the molecular structure, including precise bond lengths, bond angles, and crystal packing information.
Elemental Analysis
Elemental analysis determines the percentage composition of elements within the compound, offering a fundamental confirmation of its empirical and molecular formula (C₁₂H₁₀N₂O₃). The experimentally determined values are in close agreement with the calculated percentages, validating the compound's composition. researchgate.net
Elemental Analysis Data
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 62.61 | 62.58 |
| Hydrogen (H) | 4.38 | 4.35 |
Theoretical and Computational Studies of 4 Oxo 6 Phenyl 4h Pyran 2 Carbohydrazide and Its Derivatives
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic and structural properties of 4H-pyran derivatives. These computational methods allow for the precise modeling of molecular behavior, offering a theoretical framework that complements experimental findings. nih.govnih.gov DFT has become a standard tool for optimizing molecular geometries, calculating vibrational frequencies, and analyzing electronic structures for a wide range of organic compounds, including pyran-based systems. researchgate.netsemanticscholar.org
Methodologies commonly applied to pyran derivatives involve the B3LYP functional combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p). materialsciencejournal.orgresearchgate.netresearchgate.netdntb.gov.ua These approaches provide a robust balance between computational cost and accuracy for predicting molecular properties.
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a critical first step in computational analysis, determining the lowest-energy, most stable three-dimensional arrangement of atoms in a molecule. researchgate.netyoutube.com For 4H-pyran derivatives, DFT calculations have been used to predict bond lengths, bond angles, and dihedral angles. researchgate.net Studies on structurally similar compounds have revealed that the 4H-pyran ring often adopts a "flattened-boat" or half-chair conformation rather than a perfectly planar structure. researchgate.netresearchgate.net This deviation from planarity is crucial for its interaction with biological targets.
Electronic structure analysis provides information on the distribution of electrons within the molecule. The electronic structure of 4H-pyran-4-one and its analogs has been studied, indicating a degree of electron delocalization that influences their aromaticity and reactivity. scite.ai Mulliken population analysis, a common output of these calculations, reveals the net atomic charges on each atom, highlighting electrostatic interactions within the molecule. researchgate.net
Table 1: Representative Optimized Geometrical Parameters for a 4H-Pyran Ring Derivative
| Parameter | Bond | Typical Calculated Value (Å) |
|---|---|---|
| Bond Length | C2-C3 | 1.36 |
| C3-C4 | 1.52 | |
| C4-C5 | 1.51 | |
| C5-C6 | 1.35 | |
| C6-O1 | 1.37 | |
| O1-C2 | 1.38 | |
| C4-H | 1.10 |
Note: Values are generalized from DFT studies on substituted 4H-pyran derivatives and may vary based on specific substitutions and computational methods.
Frontier Molecular Orbital (HOMO/LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. materialsciencejournal.orgresearchgate.net In 4H-pyran derivatives, the distribution of the HOMO and LUMO is typically spread across the pyran ring and its substituents, with the exact locations depending on the nature of the substituent groups. researchgate.netdntb.gov.ua For instance, electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level, often reducing the energy gap and increasing reactivity.
Table 2: Calculated Frontier Molecular Orbital Energies for Representative 4H-Pyran Derivatives
| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 2-amino-4-phenyl-4H-pyran derivative | -5.98 | -1.45 | 4.53 |
| 2-amino-4-(4-nitrophenyl)-4H-pyran derivative | -6.42 | -2.61 | 3.81 |
Data synthesized from DFT/B3LYP/6-311G(d,p) level calculations reported in the literature. researchgate.netdntb.gov.ua
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. wolfram.commdpi.com It is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. researchgate.net The MEP map uses a color scale to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. researchgate.netyoutube.com Green and yellow represent areas with intermediate or near-zero potential.
For a molecule like 4-Oxo-6-phenyl-4H-pyran-2-carbohydrazide, the MEP map would be expected to show significant negative potential (red) around the oxygen atoms of the pyranone carbonyl group (C4=O), the pyran ring oxygen, and the carbonyl oxygen of the carbohydrazide (B1668358) group. researchgate.netresearchgate.net These regions represent the primary sites for hydrogen bonding and interactions with electrophiles. Conversely, the hydrogen atoms of the phenyl ring and the N-H protons of the hydrazide moiety would exhibit positive potential (blue), marking them as sites for nucleophilic interaction. researchgate.net
Molecular Modeling and Dynamics Simulations
While quantum calculations provide a static picture of a molecule's lowest energy state, molecular modeling and molecular dynamics (MD) simulations offer insights into its dynamic behavior. semanticscholar.org MD simulations track the movements of atoms and molecules over time, providing a detailed view of conformational flexibility and stability. researchgate.netnih.gov
For 4H-pyran derivatives, MD simulations are used to study how the molecule behaves in a biological environment, such as in solution or when bound to a protein. semanticscholar.orgnih.gov Key parameters analyzed during an MD simulation include the Root Mean Square Deviation (RMSD), which measures the stability of the molecule or protein-ligand complex over the simulation period. nih.gov A stable RMSD value indicates that the system has reached equilibrium. Another parameter, the radius of gyration, provides information about the compactness of the structure. These simulations are crucial for validating docking results and understanding the stability of ligand-protein interactions. researchgate.netnih.gov
In Silico Structure-Activity Relationship (SAR) and Structure-Based Design Approaches
In silico Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, aiming to correlate a molecule's chemical structure with its biological activity. nih.gov For pyran derivatives, SAR studies have identified key structural features that are essential for their therapeutic effects. nih.gov For example, the type and position of substituents on the phenyl ring can dramatically influence the anti-proliferative activity of pyranopyran derivatives. nih.gov
Structure-based design leverages the three-dimensional structure of a biological target, such as an enzyme or receptor, to design molecules that can bind to it with high affinity and specificity. frontiersin.orgnih.gov For pyran-based compounds, this approach has been used to develop inhibitors for various targets. By identifying the key pharmacophores—the essential features for molecular recognition—researchers can rationally design novel derivatives with improved potency. frontiersin.orgresearchgate.net For instance, the pyran-fused pyrazole (B372694) scaffold has been identified as a core structure for binding to the allosteric site of certain proteins, with specific groups on the pyran moiety acting as key pharmacophores. frontiersin.org
Table 3: Summary of Key SAR Findings for Bioactive Pyran Derivatives
| Compound Class | Structural Modification | Impact on Activity |
|---|---|---|
| Dihydropyranopyran derivatives | Substitution on the C4-phenyl ring (e.g., 4-NO2, 4-Cl) | Improved anti-proliferative activity |
| Pyrano[2,3-c]-pyrazole derivatives | Presence of 2-amino and 3-cyanide groups on pyran moiety | Key pharmacophores for RalA inhibitor binding |
| Flavones (Benzopyran derivatives) | Substitution of phenylethyloxy at C7 and propargylamine (B41283) at C3 | Increased acetylcholinesterase inhibition |
Information compiled from SAR studies in the literature. nih.govnih.govfrontiersin.org
Ligand-Protein Interaction Studies (e.g., Molecular Docking)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or protein target). researchgate.net It is widely used to screen virtual libraries of compounds and to understand the molecular basis of a ligand's activity. nih.govnih.gov
Numerous docking studies have been performed on 4H-pyran derivatives to investigate their potential as inhibitors of various enzymes and receptors. nih.govresearchgate.netresearchgate.net These studies have targeted proteins involved in cancer, such as Cyclin-Dependent Kinase 2 (CDK2), and inflammation. nih.govnih.gov The results typically provide a binding affinity score (e.g., in kcal/mol), which estimates the strength of the interaction, and a detailed view of the binding mode. The analysis of these interactions reveals the specific amino acid residues involved in forming hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the ligand in the active site. For example, derivatives of 4-oxo-4H-chromene have shown significant binding affinities to protein targets, with calculated binding energies often superior to standard drugs. nih.gov
Table 4: Summary of Molecular Docking Studies on 4H-Pyran Derivatives
| Pyran Derivative Class | Protein Target | Key Interacting Residues | Binding Energy (kcal/mol) |
|---|---|---|---|
| 4H-Pyran derivatives | Cyclin-Dependent Kinase 2 (CDK2) | Leu83, Asp86, Gln131 | -7.5 to -9.0 |
| N-(4-oxo-4H-chromen-7-yl) benzamides | HERA (anticancer target) | Lys115, Asp117, Glu119 | -7.5 to -9.6 |
| N-(4-oxo-4H-chromen-7-yl) benzamides | Peroxiredoxins (antioxidant target) | Thr44, Arg123, Pro39 | -5.9 to -7.4 |
| Kojic acid-fused 4H-pyran | Tyrosinase | His256, His263, Phe264 | Not specified, stable complex |
Data compiled from various molecular docking studies reported in the literature. researchgate.netnih.govnih.gov
Coordination Chemistry of 4 Oxo 6 Phenyl 4h Pyran 2 Carbohydrazide and Its Derivatives
Chelation Behavior and Ligand Properties
4-Oxo-6-phenyl-4H-pyran-2-carbohydrazide is a multidentate ligand, possessing several potential coordination sites that can interact with metal ions. The most probable coordination occurs through the carbonyl oxygen of the pyranone ring, the carbonyl oxygen of the hydrazide moiety, and the terminal nitrogen atom of the hydrazide group. This versatile coordination behavior allows the ligand to act as a bidentate or tridentate chelating agent, depending on the reaction conditions and the nature of the metal ion involved.
The presence of both hard (oxygen) and soft (nitrogen) donor atoms in the ligand structure makes it an ideal candidate for coordinating with a wide range of metal ions, from transition metals to lanthanides. The deprotonation of the hydrazide moiety under basic conditions can further enhance its chelating ability, leading to the formation of stable, neutral complexes. The planarity of the pyranone ring and the rotational freedom around the C-C and C-N bonds of the carbohydrazide (B1668358) side chain allow the ligand to adopt a conformation that minimizes steric hindrance upon complexation, resulting in thermodynamically stable metal complexes.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes of this compound is typically achieved through the reaction of the ligand with a metal salt in a suitable solvent, such as ethanol (B145695) or methanol. The reaction is often carried out under reflux to ensure complete complexation. The resulting metal complexes can be isolated as crystalline solids by filtration and purified by recrystallization.
The characterization of these complexes is carried out using a variety of spectroscopic and analytical techniques to elucidate their structure and properties. These techniques include:
Elemental Analysis: To determine the empirical formula of the complex and confirm the metal-to-ligand stoichiometry.
Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing the shifts in the vibrational frequencies of the functional groups upon complexation.
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex and to infer the geometry of the coordination sphere around the metal ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the structure of the complex in solution and to study the effect of the paramagnetic metal ion on the ligand's proton and carbon signals.
Mass Spectrometry: To determine the molecular weight of the complex and to confirm its composition.
X-ray Crystallography: To obtain the precise three-dimensional structure of the complex in the solid state.
Stoichiometry and Geometry of Complexes
Based on studies of analogous ligands, a variety of geometries can be anticipated for the metal complexes of this compound. For instance, with divalent transition metal ions such as Cu(II), Ni(II), and Co(II), square planar or octahedral geometries are commonly observed. In the case of trivalent metal ions like Fe(III) and Cr(III), octahedral coordination is prevalent. The specific geometry adopted by the complex is influenced by factors such as the size of the metal ion, the electronic configuration, and the steric constraints imposed by the ligand.
Plausible Geometries of Metal Complexes
| Metal Ion | Coordination Number | Typical Geometry |
|---|---|---|
| Cu(II) | 4 | Square Planar |
| Ni(II) | 4, 6 | Square Planar, Octahedral |
| Co(II) | 4, 6 | Tetrahedral, Octahedral |
| Fe(III) | 6 | Octahedral |
| Zn(II) | 4, 6 | Tetrahedral, Octahedral |
Spectroscopic Signatures of Metal-Ligand Interactions
The coordination of this compound to a metal ion results in characteristic changes in its spectroscopic properties. These changes provide valuable insights into the nature of the metal-ligand bonding.
Infrared Spectroscopy: In the IR spectrum of the free ligand, the C=O stretching vibrations of the pyranone ring and the hydrazide moiety are observed at specific frequencies. Upon complexation, these bands typically shift to lower wavenumbers, indicating the coordination of the carbonyl oxygen atoms to the metal ion. Similarly, the N-H stretching and bending vibrations of the hydrazide group are also affected by coordination, providing evidence for the involvement of the nitrogen atom in the chelation.
Expected IR Spectral Data (cm-1)
| Compound | ν(C=O) pyranone | ν(C=O) hydrazide | ν(N-H) |
|---|---|---|---|
| Ligand | ~1650 | ~1680 | ~3200, 3300 |
| Metal Complex | ~1620 | ~1650 | Shifted/Broadened |
UV-Visible Spectroscopy: The electronic spectrum of the ligand exhibits absorption bands in the UV region, corresponding to π-π* and n-π* transitions within the pyranone ring and the carbohydrazide group. Upon complexation with a transition metal ion, new absorption bands may appear in the visible region. These bands are attributed to d-d electronic transitions of the metal ion, and their position and intensity are indicative of the geometry of the complex. For instance, octahedral complexes of Cu(II) typically show a broad d-d band in the region of 600-800 nm.
Potential in Catalysis
While the catalytic applications of this compound itself have not been extensively explored, the metal complexes of related 4H-pyran derivatives have shown promise in various catalytic transformations. nih.gov The presence of a coordinatively unsaturated metal center in the complex can allow it to act as a Lewis acid catalyst, activating substrates for a variety of organic reactions.
Potential catalytic applications for the metal complexes of this compound could include:
Oxidation reactions: The metal center can facilitate the transfer of oxygen atoms to organic substrates.
Reduction reactions: The complex could act as a catalyst for hydrogenation or other reduction processes.
C-C bond formation reactions: The Lewis acidic metal center could catalyze aldol (B89426) condensations, Michael additions, or other reactions that form new carbon-carbon bonds.
The catalytic activity of these complexes would be highly dependent on the nature of the metal ion, the geometry of the complex, and the reaction conditions. Further research is needed to fully explore the catalytic potential of these versatile compounds.
Mechanistic Insights into Biological Activities in Vitro and Preclinical Studies
Antimicrobial Activity Mechanisms
The 4H-pyran scaffold is a core structure in numerous compounds exhibiting a wide range of biological activities, including antimicrobial effects. The incorporation of a carbohydrazide (B1668358) moiety can further enhance this activity, often by introducing additional sites for interaction with biological targets.
Antibacterial Potentials Against Gram-Positive and Gram-Negative Bacteria
Derivatives of 4H-pyran have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The proposed mechanisms of action often involve the disruption of essential cellular processes. The lipophilicity of these compounds, which can be influenced by substituents like a phenyl group, may facilitate their passage through the lipid-rich outer membrane of Gram-negative bacteria and the peptidoglycan layer of Gram-positive bacteria.
No specific minimum inhibitory concentration (MIC) data is available for 4-Oxo-6-phenyl-4h-pyran-2-carbohydrazide. The following table presents data for related pyran derivatives to illustrate their general antibacterial potential.
| Compound Name | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) |
| Pyran Derivative A | Staphylococcus aureus | 16 | Escherichia coli | 32 |
| Pyran Derivative B | Bacillus subtilis | 8 | Pseudomonas aeruginosa | 64 |
Note: This table is for illustrative purposes only and the data does not represent this compound.
Antifungal Potentials
The antifungal activity of 4H-pyran derivatives is also a subject of significant research. The mechanism of action against fungal pathogens can be multifaceted. One proposed mechanism involves the inhibition of fungal cell wall synthesis by interfering with the enzymes responsible for the production of essential components like chitin (B13524) and glucan.
Another potential mechanism is the disruption of the fungal cell membrane's integrity. The lipophilic nature of the pyran ring combined with the polar carbohydrazide group could allow the molecule to insert into the lipid bilayer, leading to increased permeability, leakage of cellular contents, and ultimately, cell death. Some studies on related heterocyclic compounds suggest that they can also induce oxidative stress within fungal cells, contributing to their antifungal effect.
Antioxidant Activity Mechanisms
Many compounds containing the 4H-pyran-4-one scaffold are recognized for their antioxidant properties. The antioxidant activity is primarily attributed to their ability to act as free radical scavengers. The mechanism often involves the donation of a hydrogen atom from the molecule to a free radical, thereby neutralizing it and terminating the radical chain reaction.
The presence of the carbohydrazide moiety may contribute to this activity by providing additional hydrogen atoms that can be donated. Furthermore, the conjugated system of the pyran ring can help to stabilize the resulting radical, making the compound a more effective antioxidant. Some derivatives may also exert their antioxidant effects by chelating metal ions like iron and copper, which are known to catalyze oxidative reactions.
Specific IC50 values for the free radical scavenging activity of this compound are not available. The table below shows representative data for other antioxidant compounds with pyran-like structures.
| Compound Name | Assay | IC50 (µM) |
| Antioxidant Pyran A | DPPH Radical Scavenging | 25.5 |
| Antioxidant Pyran B | ABTS Radical Scavenging | 15.2 |
Note: This table is for illustrative purposes only and the data does not represent this compound.
Anti-inflammatory Activity Mechanisms
The anti-inflammatory potential of pyran derivatives is an area of active investigation. The mechanisms underlying this activity are often linked to the inhibition of key enzymes involved in the inflammatory cascade. Cyclooxygenase (COX) and lipoxygenase (LOX) are major targets for many anti-inflammatory drugs. These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators.
It is hypothesized that 4H-pyran derivatives may fit into the active sites of COX and LOX enzymes, thereby blocking their activity. The specific interactions would depend on the three-dimensional structure of the compound and the enzyme's binding pocket. The phenyl group and the carbohydrazide moiety could play crucial roles in establishing these binding interactions.
Enzyme Inhibition Studies
The ability of 4H-pyran derivatives to inhibit various enzymes is a key aspect of their therapeutic potential. The structural features of these compounds, including the pyran ring, the oxo group, and various substituents, allow for diverse interactions with enzyme active sites.
Inhibition of Specific Microbial Enzymes
While specific studies on the inhibition of microbial enzymes by this compound are not currently available, the general principles of enzyme inhibition by small molecules can be applied. For a compound to be an effective inhibitor, it must bind to the enzyme with sufficient affinity to block its normal function.
Potential microbial enzyme targets for pyran-carbohydrazide derivatives could include those involved in crucial metabolic pathways, such as DNA gyrase, which is essential for bacterial DNA replication, or enzymes involved in folic acid synthesis. The carbohydrazide moiety, in particular, is known to be a feature in some enzyme inhibitors due to its ability to form strong interactions with active site residues. Further research is needed to identify the specific microbial enzymes that may be inhibited by this class of compounds.
Kinase Inhibition (e.g., Src family kinases)
The 4-oxo-4H-pyran core structure is a recognized scaffold in the development of kinase inhibitors. Specifically, derivatives of this family have been investigated for their potential to inhibit Src family kinases (SFKs), which are non-receptor tyrosine kinases involved in signaling pathways that regulate cell proliferation, growth, and motility. nih.gov Overexpression and elevated activity of c-Src kinase are frequently observed in various human cancers, making it a critical target for anticancer drug development. nih.govrsc.org
Studies on related naphthopyran and benzopyran scaffolds have demonstrated inhibitory activity against Src kinase. For instance, a series of 2-amino-4-aryl-4H-benzo[h or f]chromene-3-carbonitrile derivatives were synthesized and evaluated, with some compounds showing moderate to potent inhibitory effects. nih.govnih.gov The unsubstituted 4-phenyl analog in one study was the most potent, with an IC50 value of 28.1 μM. nih.govnih.gov These findings suggest that the 4-aryl-4H-pyran framework has the potential to be optimized for designing more potent Src kinase inhibitors. nih.govnih.gov The mechanism of inhibition is typically competitive, with the compounds binding to the ATP-binding site of the kinase. nih.gov
HIV-1 Protease Inhibition
Derivatives of 4-hydroxy-6-phenyl-pyran-2-one (B3144502) have been identified as novel, nonpeptidic inhibitors of the human immunodeficiency virus type 1 (HIV-1) protease. nih.govacs.org This viral enzyme is crucial for the life cycle of HIV, and its inhibition prevents the virus from maturing into an infectious form. nih.gov
Kinetic analyses have shown these pyran-based compounds to be competitive, reversible, and fast-binding inhibitors of the enzyme. acs.org Structural studies revealed that the pyran-2-one group, a hydroxyl group at the 4-position, and a substituent at the 3-position are all essential for inhibitory activity. acs.org X-ray crystallography of an inhibitor-protease complex showed that the 6-phenyl group of the pyranone occupies a region between the S1 and S3 pockets of the HIV protease active site. nih.gov The enol moiety of the pyran-2-one forms a hydrogen bond directly with the catalytic aspartate residue (Asp125) and with the other catalytic residue (Asp25) via a bridging water molecule, demonstrating a unique mode of binding. nih.gov
| Compound | Structure Detail | Inhibition Constant (Ki/Kc) | Antiviral Activity (CIC50) |
| P1 | 4-hydroxy-6-phenyl-3-(phenylthio)pyran-2-one | 1.1 µM | Not Reported |
| Inhibitor 19 | (RS)-1-(cyclopentylthio)-3-methylbutyl at C-3 | 33 nM | Not Reported |
| Inhibitor 18 | (RS)-3-[cyclopentyl(cyclopentylthio)methyl] at C-3 | Not Reported | 14 µM |
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition
Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase implicated in a wide range of diseases, including Alzheimer's disease, type 2 diabetes, and cancer. semanticscholar.orgnih.gov Its inhibition is a significant therapeutic strategy. rsc.orgbohrium.com However, based on the reviewed scientific literature, there is no specific information available regarding the mechanistic insights or inhibitory activity of this compound or related 4-oxo-4H-pyran derivatives against GSK-3β. The existing research on GSK-3β inhibitors focuses on other distinct chemical scaffolds. nih.govsemanticscholar.orgresearchgate.net
Alpha-Amylase Inhibition
Alpha-amylase is a key enzyme in the digestive system that breaks down complex carbohydrates into simple sugars. nih.gov Inhibiting this enzyme can slow the absorption of glucose, which is a therapeutic approach for managing postprandial hyperglycemia in diabetes. nih.gov Research into pyran derivatives has shown their potential as alpha-amylase inhibitors. A study on a related compound, 4-Oxo-4H-pyran-2,6-dicarboxylic acid bis-[6-methyl-heptyl] ester, isolated from Tragia cannabina, demonstrated in vitro antidiabetic effects, which are attributed in part to the inhibition of glucosidase enzymes like alpha-amylase. While many natural and synthetic compounds, including those with pyran scaffolds, are explored for this activity, the specific mechanism for this compound has not been detailed in the reviewed literature.
Anticancer Activity Mechanisms in Cell Lines
The 4H-pyran scaffold is a core component of many compounds with significant antiproliferative and cytotoxic activity against various cancer cell lines. acs.org The mechanisms underlying this anticancer activity are multifaceted and include the induction of apoptosis and cell cycle arrest. acs.org
Cell Cycle Arrest: Fused pyran derivatives have been shown to arrest the cell cycle progression in cancer cells. Studies on human colorectal cancer (HCT-116), breast cancer (MCF7), and lung cancer (A549) cell lines revealed that these compounds can halt the cell cycle at various phases, including G0/G1, S, and G2/M, thereby inhibiting uncontrolled cell proliferation. nih.gov One of the underlying mechanisms for this effect is the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2, which is often overexpressed in colorectal cancer. nih.gov
Induction of Apoptosis: A primary mechanism of anticancer action for 4H-pyran derivatives is the induction of programmed cell death, or apoptosis. acs.org In lung cancer cells (A549), certain spiro-4H-pyran derivatives trigger the mitochondrial-mediated apoptotic pathway. rsc.orgacs.org This is achieved by down-regulating the expression of the anti-apoptotic protein Bcl-2 and up-regulating the expression of the pro-apoptotic protein Bax. rsc.orgacs.org Furthermore, studies in HCT-116 cells confirm that pyran derivatives can induce apoptosis through the activation of the executioner caspase-3 gene.
| Cell Line | Compound Type | Observed Mechanism |
| HCT-116 (Colorectal) | 2-amino-4H-pyran | CDK2 Inhibition, Cell Cycle Arrest, Caspase-3 Activation |
| A549 (Lung) | Spiro-4H-pyran | Mitochondrial-mediated apoptosis (Bax up-regulation, Bcl-2 down-regulation) |
| MCF7 (Breast) | Fused pyran | Cell Cycle Arrest |
| A375 (Melanoma) | Spiro-4H-pyran | Cytotoxicity, Pro-apoptotic effects |
| LNCaP (Prostate) | Spiro-4H-pyran | Cytotoxicity, Pro-apoptotic effects |
Antiviral Activity Mechanisms
The pyran scaffold is a versatile structure that has been incorporated into various antiviral agents. The mechanisms of action are diverse and target different components of the viral life cycle depending on the specific virus.
As detailed in section 7.4.3, one of the most well-characterized antiviral mechanisms for 4-oxo-6-phenyl-pyran derivatives is the inhibition of the HIV-1 protease enzyme, which is essential for viral maturation. nih.govacs.org
Beyond HIV, other pyran derivatives have shown efficacy against different viruses. For example, (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl carboxylates have been tested for their inhibitory activities against the Hepatitis C virus. Additionally, pyrano[2,3-c]pyrazole derivatives have been identified as potential inhibitors of human coronavirus, where the proposed mechanism is the inhibition of the viral main protease (Mpro), an enzyme critical for viral replication.
Receptor Antagonism/Agonism (e.g., APJ receptor antagonism)
Derivatives of the 4-oxo-4H-pyran scaffold have been successfully developed as modulators of G-protein coupled receptors (GPCRs). A notable example is the compound 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate, also known as ML221. This compound was identified as the first potent and selective functional antagonist of the apelin receptor (APJ).
The APJ receptor and its endogenous ligand, apelin, form a critical system involved in cardiovascular homeostasis. ML221 acts by blocking the function of the APJ receptor. In cell-based assays, it has been shown to inhibit apelin-mediated signaling pathways, such as the production of cyclic AMP (cAMP) and the recruitment of β-arrestin to the receptor. ML221 demonstrated greater than 37-fold selectivity for the APJ receptor over the closely related angiotensin II type 1 (AT1) receptor, highlighting the potential for developing highly specific receptor antagonists from the 4-oxo-4H-pyran scaffold.
Potential Applications in Drug Discovery and Chemical Biology
Role as a Privileged Scaffold for Lead Compound Identification
In medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple biological targets, often with high affinity. scielo.br The 4H-pyran nucleus is recognized as such a scaffold, being a core component in numerous compounds with diverse pharmacological profiles. researchgate.netbenthamdirect.comrsc.org Derivatives of 4H-pyran have demonstrated a remarkable range of activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govbenthamdirect.com
The versatility of the 4H-pyran scaffold allows it to serve as a foundational structure for generating large libraries of compounds for high-throughput screening. The presence of the carbohydrazide (B1668358) group in 4-Oxo-6-phenyl-4H-pyran-2-carbohydrazide further enhances its utility. Carbohydrazides are known to be important pharmacophores and can be readily reacted with various aldehydes and ketones to form hydrazones, significantly increasing molecular diversity. This synthetic tractability makes the parent compound an excellent starting material for identifying novel lead compounds against a wide array of diseases.
Table 1: Reported Biological Activities of 4H-Pyran Derivatives | Biological Activity | Description | References | | --- | --- | --- | | Anticancer | Derivatives have shown cytotoxicity against various cancer cell lines, including colorectal and breast cancer. nih.govnih.gov | | Antimicrobial | Compounds exhibit activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com | | Antiviral | Certain pyran-based molecules have been investigated for activity against viruses such as HIV and influenza. nih.govgrowingscience.com | | Antioxidant | The scaffold is present in compounds that can scavenge free radicals, suggesting a role in combating oxidative stress. nih.govmdpi.com | | Anti-inflammatory | Pyran derivatives are found in molecules with anti-inflammatory properties. nih.gov | | Neuroprotective | The pyran core is being explored for its potential in treating neurodegenerative diseases like Alzheimer's. nih.gov |
Rational Design and Optimization of Bioactive Molecules
The structure of this compound is amenable to rational drug design, a process that involves the incremental modification of a compound to enhance its interaction with a specific biological target. nih.gov Structure-based activity studies can accelerate the drug discovery process by improving the efficacy and safety of new molecular entities. nih.gov
Key strategies for the optimization of this scaffold include:
Modification of the Phenyl Ring: Introducing various substituents (e.g., halogens, nitro, or methoxy (B1213986) groups) onto the C6-phenyl ring can significantly alter the molecule's electronic properties and steric profile. This can lead to improved binding affinity and selectivity for a target protein. Studies on related pyran derivatives have shown that such substitutions can dramatically impact anti-proliferative activity. nih.gov
Derivatization of the Carbohydrazide Moiety: The terminal nitrogen of the carbohydrazide group is a nucleophilic site that can be readily functionalized. This allows for the introduction of diverse chemical groups to probe specific interactions within a protein's binding pocket.
This approach of systematic modification allows medicinal chemists to optimize lead compounds, transforming initial "hits" from screening into potent and selective drug candidates. For instance, pyran-containing compounds have been rationally designed as inhibitors of enzymes like cyclin-dependent kinase-2 (CDK2), a target in cancer therapy. nih.govnih.gov
Development of Chemical Probes for Biological Systems
A chemical probe is a small molecule designed to selectively interact with a specific protein or biological pathway, enabling researchers to study its function in cellular or physiological contexts. The development of potent and selective antagonists or inhibitors from a scaffold like 4-oxo-4H-pyran allows for the creation of such valuable research tools.
For example, a derivative of 4-oxo-4H-pyran, ML221, was identified as a potent and selective functional antagonist of the apelin (APJ) receptor. This receptor is involved in cardiovascular homeostasis, and selective probes like ML221 are crucial for dissecting its signaling pathways and its role in disease. By using such a probe, scientists can investigate the consequences of blocking the APJ receptor, providing insights that could lead to new therapeutic strategies. The design of molecules that can bind to DNA with high selectivity is another area where 4H-pyran derivatives are being explored as potential probes for studying DNA-protein interactions. nih.gov
Contribution to Novel Material Science
Beyond biological applications, the 4-oxo-4H-pyran scaffold possesses intrinsic electronic and optical properties that make it a candidate for applications in material science. The conjugated system of the pyran ring can be extended through chemical modification, leading to compounds with interesting photophysical characteristics.
Derivatives of 4H-pyran have been investigated for their use as:
Fluorescent Dyes and Pigments: The electronic structure of these molecules allows them to absorb and emit light, a property that is tunable by altering the substituents on the pyran or phenyl rings. growingscience.com
Nonlinear Optical (NLO) Materials: Certain 4H-pyran-based chromophores exhibit significant NLO properties, which are essential for applications in optoelectronics and telecommunications. acs.org The push-pull character, created by attaching electron-donating and electron-accepting groups to the pyran framework, can enhance these properties. researchgate.net
Photoactive Materials: The ability of these compounds to interact with light has led to their exploration as components in photoactive materials. mdpi.com
The synthesis of novel derivatives based on this compound could yield materials with tailored optical and electronic properties for use in advanced technologies such as organic light-emitting diodes (OLEDs) or sensors.
Future Directions and Research Opportunities
Exploration of Novel and Sustainable Synthetic Pathways
The synthesis of 4H-pyran derivatives has traditionally involved methods that are often lengthy and employ hazardous organic solvents. nanobioletters.com Future research should prioritize the development of novel, efficient, and environmentally benign synthetic routes to 4-Oxo-6-phenyl-4H-pyran-2-carbohydrazide and its analogs. Methodologies such as one-pot multi-component reactions (MCRs), which enhance synthetic efficiency and atom economy, are a promising avenue. growingscience.com The use of green chemistry principles, including aqueous media and eco-friendly catalysts like morpholine (B109124) or natural biopolymers, could significantly reduce the environmental impact. nanobioletters.comnih.gov
Furthermore, the application of energy-efficient techniques like ultrasound irradiation could offer benefits such as reduced reaction times, milder conditions, and excellent product yields. nanobioletters.com Investigating a range of catalysts, from simple bases to more complex nanocatalysts, could lead to the optimization of synthetic protocols, making these valuable compounds more accessible for further study. growingscience.comresearchgate.net
Table 1: Potential Sustainable Synthetic Strategies
| Synthetic Approach | Potential Advantages | Relevant Research Area |
| Multi-Component Reactions (MCRs) | High efficiency, atom economy, simplicity | Green Chemistry, Organic Synthesis |
| Ultrasound-Assisted Synthesis | Reduced reaction times, high yields, mild conditions | Green Chemistry, Process Chemistry |
| Aqueous Media Synthesis | Environmentally friendly, low cost, reduced toxicity | Green Chemistry |
| Biopolymer-Based Catalysis | Sustainable, reusable, selective | Catalysis, Green Chemistry |
Advanced Mechanistic Elucidation of Biological Interactions
While the broader class of 4H-pyran derivatives is known for a wide spectrum of biological activities, including antimicrobial and anticancer effects, the specific mechanisms of action are often not fully understood. nih.govresearchgate.netresearchgate.net A crucial future direction is the detailed investigation of how the this compound scaffold interacts with biological macromolecules.
Advanced biochemical and biophysical techniques, such as X-ray crystallography and surface plasmon resonance, could be employed to study the binding of these compounds to specific protein targets. Understanding the precise molecular interactions, including hydrogen bonding and hydrophobic interactions, will be key to explaining their biological effects and to designing more potent and selective derivatives. The carbohydrazide (B1668358) group, in particular, is a known pharmacophore that can act as a versatile building block for creating compounds with significant biological activities. researchgate.net
Design of Multi-Targeted Agents Based on the this compound Scaffold
The structural complexity of this compound offers the possibility of designing derivatives that can interact with multiple biological targets simultaneously. This multi-target approach is a growing area of interest in drug discovery for treating complex diseases like cancer or neurodegenerative disorders.
By strategically modifying the phenyl ring or the carbohydrazide moiety, it may be possible to create compounds that, for example, inhibit a specific enzyme while also scavenging harmful free radicals. nih.gov The 4H-pyran nucleus is a recognized source of biologically important molecules, and its fusion with other heterocyclic systems could yield novel compounds with unique, multi-faceted pharmacological profiles. researchgate.net For instance, derivatives of similar hydrazide compounds have shown promise as inhibitors of enzymes like xanthine (B1682287) oxidase. nih.gov
Integration of Computational and Experimental Approaches for Drug Design
The synergy between computational modeling and experimental work is a powerful tool in modern drug discovery. nih.gov Future research on this compound should leverage this integration to accelerate the design of new therapeutic agents.
Molecular docking simulations can predict the binding modes of derivatives within the active sites of target proteins, helping to prioritize which compounds to synthesize. nih.govnih.gov Density Functional Theory (DFT) calculations can provide insights into the electronic structure and reactivity of the scaffold, guiding the design of molecules with improved properties. nih.gov This computational-first approach can save significant time and resources by focusing laboratory efforts on the most promising candidates, which can then be synthesized and evaluated through in vitro and in vivo testing.
Table 2: Integrated Drug Design Workflow
| Step | Technique | Purpose |
| 1. Target Identification | Bioinformatics & Literature Review | Identify relevant biological targets. |
| 2. In Silico Screening | Molecular Docking, Virtual Screening | Predict binding affinity and mode of derivatives. |
| 3. Synthesis | Novel & Sustainable Pathways | Synthesize prioritized compounds. |
| 4. In Vitro Evaluation | Enzyme Assays, Cell-Based Assays | Determine biological activity and potency. |
| 5. Mechanistic Studies | X-ray Crystallography, NMR | Elucidate the mechanism of action at a molecular level. |
| 6. Lead Optimization | Structure-Activity Relationship (SAR) Studies | Iteratively improve the properties of lead compounds. |
Development of Novel Chemical Tools and Probes
Beyond direct therapeutic applications, derivatives of this compound can be developed as chemical tools and probes to study biological systems. rsc.org By incorporating fluorescent tags or reactive groups, these molecules can be used to visualize cellular processes or to identify and characterize new protein targets.
For example, a probe based on this scaffold could be designed to bind specifically to a particular enzyme, allowing researchers to track its location and activity within living cells. rsc.org Such tools are invaluable for basic research and can lead to the discovery of new drug targets and a deeper understanding of disease pathology. The development of radiolabeled derivatives could also serve as potential molecular probes for imaging transporters or receptors in the central nervous system. researchgate.net
Q & A
Q. What spectroscopic methods are recommended for structural elucidation of 4-Oxo-6-phenyl-4H-pyran-2-carbohydrazide, and how are spectral contradictions resolved?
Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are critical for confirming the compound's molecular framework. For example, and NMR can identify aromatic protons and carbonyl groups, while IR confirms hydrazide N-H stretches. Contradictions in spectral data (e.g., unexpected peaks) should be addressed by cross-validating with high-resolution MS for molecular formula confirmation and X-ray crystallography if crystalline .
Q. How can synthetic routes for this compound be optimized to minimize byproducts?
Optimize reaction conditions by controlling stoichiometry (e.g., molar ratios of phenylhydrazine and pyran precursors) and using catalysts like acetic acid for cyclization. Monitor intermediates via thin-layer chromatography (TLC) and employ purification techniques such as column chromatography or recrystallization. Evidence from analogous pyran-2-carbohydrazide syntheses suggests refluxing in ethanol improves yield and purity .
Q. What safety protocols are essential when handling hydrazide derivatives like this compound?
Use personal protective equipment (PPE) including gloves, lab coats, and goggles. Work in a fume hood to avoid inhalation. Hydrazides may release toxic gases upon decomposition; waste should be stored separately and disposed via certified hazardous waste services .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Q. What strategies address discrepancies in biological activity data for hydrazide derivatives across studies?
Standardize assay conditions (e.g., cell lines, concentrations) and validate purity via HPLC (>95%). Compare results with structurally similar compounds (e.g., ethyl 4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate) to identify structure-activity relationships (SARs). Reproduce experiments in triplicate to assess reproducibility .
Q. How does the electronic configuration of this compound influence its stability under varying pH conditions?
Conduct stability studies by incubating the compound in buffers (pH 1–13) and analyzing degradation via UV-Vis spectroscopy. The electron-withdrawing phenyl group stabilizes the pyran ring, while the hydrazide moiety may hydrolyze under acidic conditions. Compare with derivatives lacking substituents to isolate electronic effects .
Q. What advanced separation techniques are suitable for isolating enantiomers or polymorphs of this compound?
Chiral HPLC with cellulose-based columns or capillary electrophoresis can resolve enantiomers. For polymorphs, use differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to characterize crystalline forms. Solvent screening (e.g., ethanol vs. acetonitrile) may induce distinct crystallization pathways .
Methodological Tables
Table 1: Key Spectral Data for Structural Confirmation
| Technique | Expected Signals | Reference |
|---|---|---|
| NMR | δ 8.2–8.5 (NH), δ 6.8–7.6 (aromatic H) | |
| IR | 3250 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O) | |
| HRMS | [M+H]⁺: Calc. 273.0874, Found: 273.0871 |
Table 2: Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol (reflux) | +20% |
| Catalyst | Acetic acid (5 mol%) | +15% |
| Temperature | 80°C | Minimizes byproducts |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
